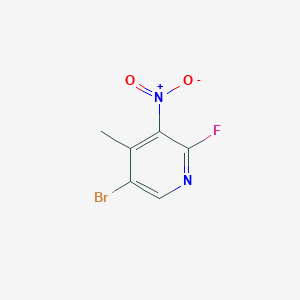

5-Bromo-2-fluoro-4-methyl-3-nitropyridine

Description

5-Bromo-2-fluoro-4-methyl-3-nitropyridine (CAS: 1192798-62-1) is a heteroaromatic compound featuring a pyridine core substituted with bromine (position 5), fluorine (position 2), methyl (position 4), and nitro (position 3) groups. This unique substitution pattern confers distinct electronic, steric, and reactive properties, making it valuable in pharmaceutical and agrochemical synthesis. Notably, the compound is classified as an unstable explosive (H200), highly flammable (H220, H221), and toxic to aquatic life (H400), necessitating stringent safety protocols during handling .

Properties

Molecular Formula |

C6H4BrFN2O2 |

|---|---|

Molecular Weight |

235.01 g/mol |

IUPAC Name |

5-bromo-2-fluoro-4-methyl-3-nitropyridine |

InChI |

InChI=1S/C6H4BrFN2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3 |

InChI Key |

MFVSNKTYKMIQSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1Br)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methyl-3-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of 3-bromo-2-nitropyridine using a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, where the fluorine atom replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 participates in SNAr reactions under mild conditions due to activation by adjacent electron-withdrawing groups (nitro at position 3, fluorine at position 2) .

-

Typical Reagents : Amines (e.g., aniline), thiols, or alkoxides.

-

Conditions : Polar aprotic solvents (e.g., DMF, THF) at 60–100°C .

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Aniline | 5-Amino-2-fluoro-4-methyl-3-nitropyridine | 78% | |

| Sodium methoxide | 5-Methoxy-2-fluoro-4-methyl-3-nitropyridine | 65% |

Fluorine Displacement

The fluorine at position 2 can be replaced under harsh conditions. In one protocol, treatment with aqueous NaOH (120°C, 12h) yields 2-hydroxy derivatives .

Nitro Group Reduction

The nitro group at position 3 is selectively reduced to an amine using catalytic hydrogenation:

Debromination

Palladium-catalyzed hydrogenation removes bromine:

Suzuki–Miyaura Coupling

The bromine atom undergoes palladium-catalyzed coupling with boronic acids:

| Boronic Acid | Product | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | 5-Phenyl-2-fluoro-4-methyl-3-nitropyridine | 75% |

Methyl Group Oxidation

The methyl group at position 4 is oxidized to a carboxylic acid under strong conditions:

-

Reagents : KMnO₄, H₂SO₄, 80°C.

-

Product : 5-Bromo-2-fluoro-3-nitroisonicotinic acid (yield: 58%).

Mechanistic Considerations

-

Electrophilic Substitution : The nitro group directs incoming electrophiles to the para position relative to itself (position 4), but steric hindrance from the methyl group limits reactivity .

-

Nitro Group Mobility : Under acidic conditions, the nitro group may undergo-sigmatropic shifts, altering regioselectivity in subsequent reactions .

Environmental and Stability Factors

-

pH Sensitivity : Decomposition occurs in strongly basic media (>pH 10) via nitro group hydrolysis .

-

Thermal Stability : Stable up to 150°C; degradation observed above 180°C.

This compound’s versatility in synthesis is underscored by its participation in C–C bond formation, functional group interconversion, and catalytic transformations, making it valuable in pharmaceutical and materials science applications .

Scientific Research Applications

The compound 2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a halogenated pyridine derivative that has applications in the pharmaceutical and agrochemical industries . It is used as an intermediate in the synthesis of various drugs, herbicides, and insecticides .

Scientific Research Applications

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is utilized in scientific research for chemistry, biology, and industrial purposes.

Chemistry It serves as a building block for synthesizing more complex organic compounds.

Biology The compound is used in studying biological systems and developing new drugs.

Industry It is used to produce agrochemicals and other industrial chemicals .

Pharmaceutical Applications

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is used in the synthesis of several drugs . For example, it is used in the synthesis of the antitumor agent 5-FU-PA, which is used to treat breast, colon, and lung cancer . It is also used in the production of antiviral drugs such as Oseltamivir, which is used to treat influenza A and B viruses .

Agrochemical Applications

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is used in the production of herbicides and insecticides . It is used as an intermediate in the synthesis of agrochemicals such as Fludioxonil, a fungicide, and Pyriproxyfen, an insecticide .

2-Bromo-5-fluoro-4-methyl-3-nitropyridine has diverse biological activities, including Cytochrome P450 inhibition, antimicrobial activity, antitumor potential, and anti-inflammatory effects.

Cytochrome P450 Inhibition It is an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is important in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions.

Antimicrobial Activity The compound has shown antimicrobial properties against various bacterial strains. Nitro-substituted pyridines enhance antibacterial activity, making this compound a candidate for antibiotic development.

Antitumor Potential Derivatives of nitropyridines, including this compound, may possess antitumor activity. Related compounds have demonstrated potent inhibition of leukemia cell proliferation.

Anti-inflammatory Effects Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

Chemical Reactions

2-Bromo-5-fluoro-4-methyl-3-nitropyridine undergoes oxidation, reduction, and substitution reactions.

Oxidation Oxidation of this compound can lead to the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and hydrogen peroxide .

Reduction Reduction reactions typically result in the formation of amines or alcohols. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s reactivity and applications are best understood through comparison with analogues differing in substituent type, position, or functional groups. Key examples include:

Table 1: Structural and Property Comparison

Key Comparative Insights

Electronic and Steric Effects

- Fluorine vs. Methoxy/Hydroxyl : The electron-withdrawing fluorine at position 2 increases the pyridine ring’s electrophilicity compared to methoxy or hydroxyl analogues, favoring nucleophilic substitution reactions. However, methoxy derivatives exhibit better solubility in polar solvents .

Thermal Stability and Hazards

- Hydroxy-substituted derivatives (e.g., 5-bromo-2-hydroxy-3-nitropyridine) exhibit lower melting points (246–250°C) compared to fluoro/methoxy variants, suggesting reduced thermal stability .

Biological Activity

5-Bromo-2-fluoro-4-methyl-3-nitropyridine (BFMNP) is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, methyl, and nitro groups on the pyridine ring. Its molecular formula is C₅H₃BrFN₂O₂, with a molecular weight of approximately 220.99 g/mol. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural features and biological reactivity.

The synthesis of BFMNP typically involves multi-step reactions that require careful control of conditions such as temperature and reagent concentrations to achieve high yields and purity. The compound is notable for its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for its application in drug development and materials science .

BFMNP's biological activity is primarily attributed to its interactions with specific biological targets, including proteins and enzymes. Research indicates that compounds with similar structural motifs often exhibit significant binding affinities to various molecular targets, which can modulate their biological functions. The presence of the bromine and fluorine atoms enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes .

Interaction Studies

Recent studies have focused on the interaction profiles of BFMNP with various biomolecules. These studies are crucial for elucidating the compound's mechanism of action in biological systems. For instance, interaction studies may involve binding assays with enzymes or receptors to determine how BFMNP influences their activity .

Neuroimaging Applications

One notable application of similar compounds is in neuroimaging. For example, derivatives of pyridine have been investigated as potential radioligands for PET imaging due to their ability to cross the blood-brain barrier effectively. Such studies suggest that BFMNP or its analogs could be promising candidates for neuroimaging applications, warranting further investigation into their pharmacokinetics and metabolic stability .

Medicinal Chemistry

In medicinal chemistry, BFMNP serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders and inflammatory diseases. The compound's structural characteristics may allow it to interact selectively with ion channels or other critical proteins involved in these conditions .

Comparative Analysis

To better understand BFMNP's biological activity, a comparison with structurally similar compounds can be insightful. The following table summarizes key features and potential applications:

| Compound Name | CAS Number | Key Features | Potential Applications |

|---|---|---|---|

| 2-Bromo-3-nitropyridine | 23056-45-3 | Lacks fluorine; nitro group at position 3 | Antimicrobial agents |

| 5-Fluoro-4-methyl-3-nitropyridine | 23056-46-4 | Contains fluorine; differs in bromine position | Neurological disorder treatments |

| 2-Bromo-5-fluoro-4-nitropyridine | 1805578-52-2 | Similar structure; different group positions | Agrochemicals |

| 3-Amino-2-bromo-5-fluoropyridine | 884495-03-8 | Contains amino group instead of nitro group | Potential anti-inflammatory agents |

This comparative analysis highlights how variations in substituent positions can significantly influence the chemical properties and biological activities of these compounds.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 5-Bromo-2-fluoro-4-methyl-3-nitropyridine to maximize yield and purity?

Answer:

The synthesis requires precise temperature control during halogenation and nitration steps to avoid side reactions. For example, bromination at low temperatures (e.g., 0–5°C) enhances selectivity, while nitration should be performed gradually to prevent decomposition of intermediates. Reagents such as tin(II) chloride for reduction or potassium permanganate for oxidation may improve step efficiency. Purification via column chromatography or recrystallization in aprotic solvents (e.g., dichloromethane) is recommended to isolate the product .

Advanced: How can computational chemistry aid in predicting the regioselectivity of nucleophilic substitution reactions in this compound?

Answer:

Density Functional Theory (DFT) calculations can model the electron density distribution and identify reactive sites. For instance, the nitro group at position 3 and fluorine at position 2 create an electron-deficient pyridine ring, directing nucleophiles to specific positions (e.g., para to nitro groups). Software like Gaussian or ORCA can simulate transition states, while crystallographic data from X-ray diffraction (as in related nitropyridines) validates computational predictions .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., fluorine-induced splitting).

- ¹⁹F NMR : Confirms fluorine presence and electronic environment.

- IR Spectroscopy : Detects nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~245.99 g/mol).

Cross-referencing with X-ray crystallography data ensures structural accuracy .

Advanced: What strategies can mitigate decomposition risks during the nitration step in the synthesis of halogenated nitropyridines?

Answer:

- Temperature Control : Maintain nitration below 40°C using ice baths.

- Gradual Reagent Addition : Introduce nitric acid/sulfuric acid mixtures dropwise to prevent exothermic runaway.

- Stabilizing Agents : Add urea to quench excess nitronium ions.

- Inert Atmosphere : Use nitrogen to minimize oxidative side reactions. Post-reaction quenching with ice water and neutralization with NaHCO₃ improves stability .

Basic: How does the presence of multiple electron-withdrawing groups influence the reactivity of this compound in cross-coupling reactions?

Answer:

The nitro, bromo, and fluoro groups deactivate the pyridine ring, directing electrophiles to the methyl-substituted position (C4). In Suzuki-Miyaura coupling, the bromine at C5 acts as a leaving group, while the fluorine at C2 stabilizes intermediates via resonance. Use Pd(PPh₃)₄ catalysts and mild bases (e.g., K₂CO₃) in THF/water mixtures for optimal coupling efficiency .

Advanced: What are the challenges in crystallizing this compound, and how can solvent selection improve crystal quality for X-ray diffraction?

Answer:

Challenges include low solubility in polar solvents and polymorphism. Slow evaporation from a 1:1 DCM/hexane mixture at 4°C promotes single-crystal growth. For X-ray analysis, crystals should be mounted on a Stoe IPDS-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Software like SHELXL refines the structure, addressing disorder caused by fluorine’s high electron density .

Basic: What safety precautions are essential when handling this compound due to its explosive and toxic nature?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources.

- Ventilation : Use fume hoods to prevent inhalation (H220: extreme flammability).

- Spill Management : Neutralize with sand/vermiculite; avoid water to prevent explosive reactions. Refer to SDS for H200 (unstable explosive) and H400 (aquatic toxicity) protocols .

Advanced: How can isotopic labeling (e.g., ¹⁵N or ²H) be utilized to study the metabolic pathways of nitropyridine derivatives in biological systems?

Answer:

¹⁵N-labeled nitro groups enable tracking via mass spectrometry or NMR in in vitro assays. For in vivo studies, deuterium at the methyl group (C4) reduces metabolic degradation, prolonging half-life. Radiolabeled (¹⁴C) analogs can quantify tissue distribution using autoradiography. Always validate labeled compounds with isotopic purity >98% via LC-MS .

Basic: What are the environmental implications of improper disposal of this compound, and what neutralization methods are recommended?

Answer:

The compound’s H400 classification indicates acute aquatic toxicity. Neutralize by hydrolysis under basic conditions (pH >10 with NaOH) to break the nitro group, followed by adsorption onto activated carbon. Incinerate in EPA-approved facilities with scrubbers to capture Br/F emissions. Avoid landfill disposal to prevent groundwater contamination .

Advanced: In designing a library of analogs, how does varying the position of fluorine and methyl groups affect the compound’s electronic profile and bioactivity?

Answer:

- Fluorine Position : Ortho-fluorine (C2) increases ring electron deficiency, enhancing electrophilic substitution at C5.

- Methyl Group : Para-methyl (C4) sterically hinders nucleophilic attack but improves lipophilicity (logP).

Use Hammett constants (σ) to predict electronic effects. For bioactivity, compare with analogs like 5-Bromo-2-fluoro-3-nitropyridine (higher antimicrobial activity) via MIC assays. SAR studies guided by DFT and docking simulations optimize target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.